triallyl pentaerythritol chemical structure and properties
triallyl pentaerythritol chemical structure and properties
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of Triallyl Pentaerythritol (B129877) (APE), also known as Pentaerythritol Triallyl Ether (PEATA). It is intended for researchers, scientists, and professionals in drug development and polymer chemistry who require detailed technical information on this versatile crosslinking agent.
Chemical Structure and Identification
Triallyl pentaerythritol is a tri-functional allyl ether monomer.[1] Its structure consists of a central quaternary carbon atom derived from pentaerythritol, with three of the four hydroxyl groups etherified to form allyl ethers and one hydroxyl group remaining free.[1][2] This unique combination of three reactive allyl groups and one hydroxyl group allows for efficient crosslinking and further chemical modification.[1]
Below is a diagram representing the chemical structure of Triallyl Pentaerythritol.
Table 1: Chemical Identification
| Identifier | Value | Source(s) |
|---|---|---|
| Chemical Name | Pentaerythritol triallyl ether; 3-(allyloxy)-2,2-bis((allyloxy)methyl)propan-1-ol | [3][4] |
| CAS Number | 1471-17-6 | [3][5] |
| Molecular Formula | C₁₄H₂₄O₄ | [3][5] |
| Molecular Weight | 256.34 g/mol | [3][5] |
| SMILES | C=CCOCC(CO)(COCC=C)COCC=C | [3][5][6] |
| InChI | InChI=1S/C14H24O4/c1-4-7-16-11-14(10-15,12-17-8-5-2)13-18-9-6-3/h4-6,15H,1-3,7-13H2 | [3][6] |
| InChIKey | FYRWKWGEFZTOQI-UHFFFAOYSA-N |[3][6] |
Physicochemical Properties
Triallyl pentaerythritol is typically a clear, colorless liquid.[7] Its physical and chemical properties make it suitable for a variety of polymerization processes.
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Clear Colorless Liquid | [7] |
| Boiling Point | 156-161 °C (at 3 mmHg) | [3][8][9] |
| 152 °C | [5] | |
| Density | 0.985 g/cm³ (at 20 °C) | [3][8][10] |
| Refractive Index | ~1.4650 | [3][8] |
| Viscosity | 10-30 mPa·s (at 23 °C) | [1][10] |
| Hydroxyl Value | 230-260 mgKOH/g | [1][7] |
| pKa | 14.35 ± 0.10 (Predicted) | [3][9] |
| Solubility | Partly miscible in water | [10] |
| Storage Temp. | 2-8 °C |[3][5] |
Table 3: Typical Commercial Specifications
| Parameter | Specification | Source(s) |
|---|---|---|
| Triallyl Ether Content | ≥74% | [1][7] |
| Diallyl Ether Content | ≤26% | [1][7] |
| Total Ether Content | ≥98% | [7] |
| Peroxide Content | ≤20 ppm | [1][7] |
| Color (APHA) | ≤50 |[1][7] |
Experimental Protocols: Synthesis
The most common synthesis route for triallyl pentaerythritol involves the reaction of pentaerythritol with an allyl halide, such as allyl chloride (3-chloropropene), in the presence of a strong base like sodium hydroxide (B78521).[11][12] The reaction can be promoted by an allyl alcohol accelerator, which allows the process to occur under normal atmospheric pressure and can inhibit the formation of byproducts.[11][12]
Protocol: Synthesis via Allyl Chloride
This protocol is based on methods described in patents for the synthesis of pentaerythritol allyl ethers.[12][13][14]
-
Materials:
-
Pentaerythritol
-
Sodium Hydroxide (NaOH) aqueous solution (e.g., 48% w/w)
-
3-Chloropropene (Allyl Chloride)
-
Allyl Alcohol (Accelerator)
-
Water
-
-
Procedure:
-
Charging the Reactor: Charge the reaction vessel with pentaerythritol, a portion of the sodium hydroxide solution, and the allyl alcohol accelerator.
-
Initial Heating: Heat the mixture to dissolve the pentaerythritol. The reaction temperature is typically controlled between 90-100 °C.[13]
-
Addition of Allyl Chloride: Begin the continuous dropwise addition of 3-chloropropene. The exothermic reaction helps maintain the temperature. The rate of addition is controlled to manage the reaction temperature.[13]
-
Further Base Addition: After a set period of adding allyl chloride, the remaining sodium hydroxide solution is added to the reactor, and the temperature is increased again.[13]
-
Completion of Allyl Chloride Addition: Continue the dropwise addition of 3-chloropropene until the stoichiometric amount is reached.
-
Reflux and Workup: After the addition is complete, the mixture is refluxed for a short period (e.g., 30 minutes) and then cooled.[13]
-
Phase Separation: Add water to the cooled reaction mixture to dissolve the sodium chloride byproduct. The organic layer (containing the product) is then separated from the aqueous layer.[13]
-
Purification: The crude product is purified by removing low-boiling components, yielding a mixture primarily composed of triallyl pentaerythritol.[13]
-
The following diagram illustrates the general workflow for this synthesis.
Applications
The trifunctional nature of APE makes it a highly effective crosslinking agent, enhancing the physical and chemical properties of a wide range of polymers.[15] Its primary function is to create a robust three-dimensional network within a polymer matrix.
Key application areas include:
-
Super Absorbent Polymers (SAP): It is used as a crosslinker to improve water retention capacity in products like diapers and agricultural films.[1][3]
-
UV-Curable Resins: In coatings, inks, and adhesives, APE accelerates the curing speed under UV light and improves surface hardness and gloss.[1][2][15] The allyl groups participate readily in free-radical polymerization.[15]
-
Unsaturated Polyesters: It enhances the thermal stability and mechanical strength of polyester (B1180765) resins, which are used in electrical insulation materials.[1][3]
-
Coatings and Inks: APE is used in various coatings, including wood, automotive, and marine applications, to improve durability and resistance.[7][10]
-
Thickeners and Modifiers: It serves as a crosslinking agent for acrylic polymers used as thickeners and rheology modifiers.[2][3]
The diagram below shows the relationship between APE's core structure and its main application fields.
Safety Information
Triallyl pentaerythritol is an industrial chemical and should be handled with appropriate safety precautions.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H412 (Harmful to aquatic life with long-lasting effects).[3]
-
Precautionary Statements: Users should wear suitable protective clothing, gloves, and eye/face protection.[3][9] It should be kept away from sources of ignition.[9] For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
References
- 1. Sinocrsl® APE - Pentaerythritol triallyl ether for SAP & UV Resins [sinocurechem.com]
- 2. primaryinfo.com [primaryinfo.com]
- 3. PENTAERYTHRITOL TRIALLYL ETHER | 1471-17-6 [chemicalbook.com]
- 4. 3-(Allyloxy)-2,2-bis((allyloxy)methyl)propanol | C14H24O4 | CID 73854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pentaerythritol triallyl ether | 1471-17-6 | FP176448 [biosynth.com]
- 6. PubChemLite - Pentaerythritol triallyl ether (C14H24O4) [pubchemlite.lcsb.uni.lu]
- 7. getchem.com [getchem.com]
- 8. PENTAERYTHRITOL TRIALLYL ETHER CAS#: 1471-17-6 [m.chemicalbook.com]
- 9. Pentaerythritol triallyl ether [chembk.com]
- 10. propylene-glycol-diacetate.com [propylene-glycol-diacetate.com]
- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 12. CN112645804A - Method for synthesizing pentaerythritol triallyl ether - Google Patents [patents.google.com]
- 13. PENTAERYTHRITOL TRIALLYL ETHER synthesis - chemicalbook [chemicalbook.com]
- 14. Preparation method of pentaerythritol triallyl ether - Eureka | Patsnap [eureka.patsnap.com]
- 15. Pentaerythritol Triallyl Ether [myskinrecipes.com]
